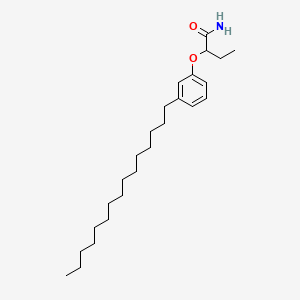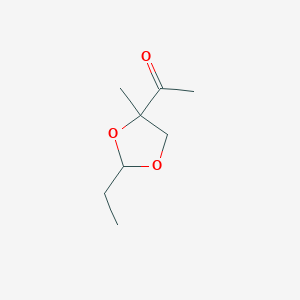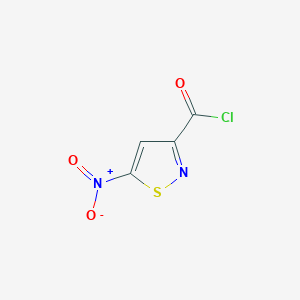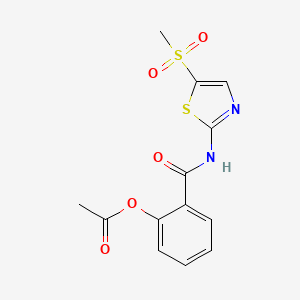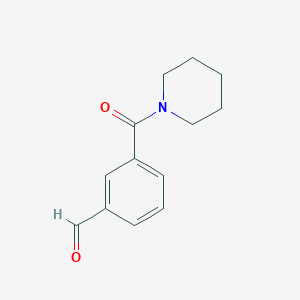
3-(Piperidine-1-carbonyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidine-1-carbonyl)benzaldehyde is an organic compound that features a piperidine ring attached to a benzaldehyde moiety. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, which is commonly found in many natural and synthetic compounds. Benzaldehyde is an aromatic aldehyde with a benzene ring attached to a formyl group. The combination of these two structures in this compound makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-carbonyl)benzaldehyde typically involves the reaction of piperidine with benzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst. In this reaction, benzaldehyde reacts with a compound containing an active methylene group in the presence of piperidine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 3-(Piperidine-1-carbonyl)benzoic acid.
Reduction: Formation of 3-(Piperidine-1-carbonyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Piperidine-1-carbonyl)benzaldehyde has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(Piperidine-1-carbonyl)benzaldehyde depends on its specific application. In the context of its catalytic role in the Knoevenagel condensation, piperidine acts as a base, facilitating the formation of an enolate intermediate from the active methylene compound. This enolate then reacts with the benzaldehyde to form the desired product . The piperidine catalyst is regenerated at the end of the reaction, allowing it to participate in subsequent reaction cycles.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds such as 4-(Piperidine-1-carbonyl)benzaldehyde and 2-(Piperidine-1-carbonyl)benzaldehyde share structural similarities with 3-(Piperidine-1-carbonyl)benzaldehyde.
Benzaldehyde derivatives: Compounds like 3-(Morpholine-4-carbonyl)benzaldehyde and 3-(Pyrrolidine-1-carbonyl)benzaldehyde have similar structures but different heterocyclic rings.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
3-(piperidine-1-carbonyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-11-5-4-6-12(9-11)13(16)14-7-2-1-3-8-14/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBCZHIKZYTYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
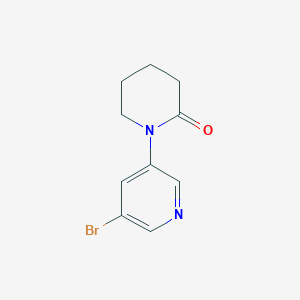
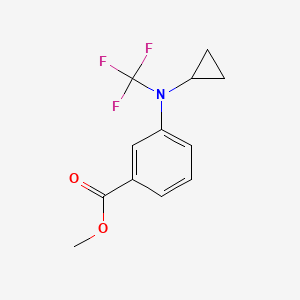
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
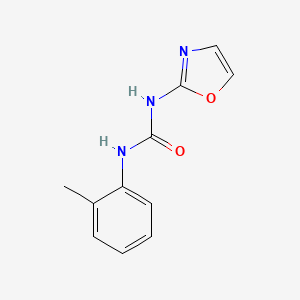

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
